N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide
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Overview
Description
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a chemical compound with the molecular formula C11H20N2O. It is known for its unique structure, which includes a piperidine ring attached to a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide typically involves the reaction of a piperidine derivative with a cyclopentanecarboxylic acid derivative. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 1,5-dibromopentane. The precursor undergoes cyclization to form the piperidine ring.
Coupling Reaction: The piperidine derivative is then coupled with cyclopentanecarboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can be compared with other similar compounds, such as:
3-Piperidinyl-1-cyclopentanecarboxamide: This compound has a similar structure but may exhibit different biological activities and chemical properties.
N-(1’-methyl-1,4’-bipiperidin-3-yl)cyclopentanecarboxamide:
Trisubstituted cyclohexanes: These compounds share some structural similarities and are studied for their potential as chemokine receptor antagonists.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that make it a valuable compound for various research applications.
Biological Activity
N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly as a chemokine receptor antagonist. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₁H₁₅N₂O. The compound features a cyclopentanecarboxamide backbone with a piperidine ring attached at the nitrogen atom. The synthesis typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives, often requiring coupling agents to facilitate amide bond formation.
General Reaction Scheme
The general reaction can be represented as follows:
This compound acts primarily as an antagonist at the human CC chemokine receptor 2 (CCR2). This receptor plays a critical role in mediating inflammatory responses and is implicated in various diseases, including multiple sclerosis and rheumatoid arthritis. The compound exhibits significant binding affinity, with reported IC50 values indicating its potency in inhibiting receptor-mediated responses.
Key Findings:
- Binding Affinity: The compound shows high selectivity for CCR2 over other chemokine receptors, such as CCR5.
- Functional Activity: It has demonstrated effective inhibition of chemotaxis mediated by CCR2, with functional assays supporting its antagonist properties.
Data Table: Comparison of Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N-[1-(4-Fluorobenzyl)piperidin-3-YL]cyclopentanecarboxamide | Contains a fluorobenzyl group | Potential CCR2 antagonist |
N-(4-Methylpiperidin-1-YL)cyclopentanecarboxamide | Methyl substitution on piperidine | Varying receptor activity |
N-(Pyrrolidin-1-YL)cyclopentanecarboxamide | Pyrrolidine instead of piperidine | Different receptor selectivity |
This table illustrates how structural variations influence the biological activities of compounds related to this compound.
Case Studies
-
Study on CCR2 Antagonism:
A study highlighted the compound's IC50 value against hCCR2 at approximately 1.3 nM for binding and 0.45 nM for functional chemotaxis. This suggests strong potential for therapeutic applications in conditions driven by CCR2 signaling . -
Selectivity Profile:
Further research indicated that modifications to the cyclopentane scaffold could enhance receptor binding and antagonist properties. For example, compounds with trifluoromethyl substitutions showed improved selectivity against other receptors, enhancing their therapeutic potential .
Potential Applications
Given its mechanism of action as a CCR2 antagonist, this compound holds promise for developing treatments for inflammatory diseases. Its selective antagonism could be beneficial in modulating immune responses without broadly suppressing the immune system.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
KAUNTIVSXUNXBO-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H]2CCCNC2 |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
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